(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Description

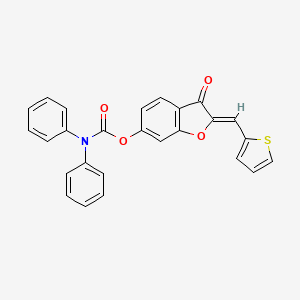

The compound "(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate" is a benzofuran derivative featuring a thiophene-substituted methylidene group at the 2-position and a diphenylcarbamate ester at the 6-position. The benzofuran core provides a rigid aromatic scaffold, while the thiophene and diphenylcarbamate moieties introduce variability in electronic and steric profiles, making it a candidate for structure-activity relationship (SAR) studies in medicinal or agrochemical contexts .

Properties

Molecular Formula |

C26H17NO4S |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-diphenylcarbamate |

InChI |

InChI=1S/C26H17NO4S/c28-25-22-14-13-20(16-23(22)31-24(25)17-21-12-7-15-32-21)30-26(29)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-17H/b24-17- |

InChI Key |

UZVVTXSERABMND-ULJHMMPZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CS5)/O4 |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CS5)O4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a thiophene aldehyde under basic conditions to form the core structure.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce benzofuran alcohols .

Scientific Research Applications

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The antioxidant activity could be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with structurally similar analogs, focusing on substituent effects, molecular descriptors, and inferred physicochemical properties.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Electron-withdrawing groups (e.g., fluorine in Analog 2, chloro-fluoro in Analog 4) increase polarity and may improve binding to electrophilic targets, whereas electron-donating groups (e.g., methoxy in Analog 1, trimethoxy in Analog 2) enhance resonance stabilization .

Steric and Solubility Considerations :

- The diphenylcarbamate group in the target compound introduces significant hydrophobicity (logP ~5.2 estimated), limiting aqueous solubility compared to analogs with smaller esters (e.g., dimethylcarbamate in Analog 4, logP ~3.8) .

- Bulky substituents like 4-isopropylphenyl (Analog 3) reduce molecular flexibility and may hinder interactions with planar binding sites .

Synthetic Accessibility :

- Compounds with methoxy or halogenated aryl groups (Analogs 1–4) are typically synthesized via nucleophilic substitution or Suzuki coupling, while the target compound’s thiophene moiety may require specialized catalysts for regioselective formation .

Theoretical QSAR Implications

Based on molecular descriptor principles ():

- Topological polar surface area (TPSA) : Analogs with polar groups (e.g., fluorine, methoxy) exhibit higher TPSA, correlating with improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.